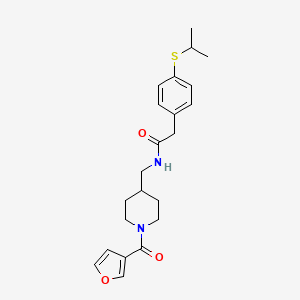

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring:

- A piperidin-4-ylmethyl core modified by a furan-3-carbonyl group at the 1-position.

- A 2-(4-(isopropylthio)phenyl)acetamide side chain. The acetamide group serves as a hydrogen-bond donor/acceptor, critical for target binding.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-16(2)28-20-5-3-17(4-6-20)13-21(25)23-14-18-7-10-24(11-8-18)22(26)19-9-12-27-15-19/h3-6,9,12,15-16,18H,7-8,10-11,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLLKHNFBZVFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features several key structural components:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.

- Furan Moiety : An oxygen-containing five-membered ring that enhances reactivity.

- Isopropylthio Group : A sulfur-containing substituent that may influence the compound's interaction with biological targets.

The synthesis of this compound typically involves multiple steps:

- Formation of Furan-3-carbonyl Chloride : Achieved by reacting furan-3-carboxylic acid with thionyl chloride.

- Synthesis of Piperidin-4-ylmethylamine : Prepared through reductive amination of piperidin-4-one.

- Coupling Reaction : The furan intermediate is reacted with piperidin-4-ylmethylamine.

- Final Coupling : The resulting intermediate is coupled with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base like triethylamine to yield the final product.

Biological Mechanisms

Research indicates that this compound may exhibit various biological activities, particularly through its interactions with specific molecular targets such as enzymes and receptors. The mechanisms can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antinociceptive Activity : In animal models, this compound demonstrated significant pain-relieving effects, comparable to established analgesics.

- Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a rodent model of chronic pain. Results indicated:

- A significant reduction in pain scores measured by behavioral tests.

- Decreased levels of pro-inflammatory cytokines in serum samples.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran | Furan and pyrazole rings | Antimicrobial, anticancer |

| Sulfanilamide | Classic sulfonamide structure | Antibacterial |

| Benzene sulfonamide derivatives | Sulfonamide group attached to aromatic systems | Various biological activities including anticancer |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

Below is a summary of key structural features and biological activities of analogous compounds:

Key Research Findings and Differentiation

Core Structural Variations

- Piperidine vs. Naphthyridine (Goxalapladib):

The target compound’s piperidine-furan system lacks the rigid 1,8-naphthyridine core of Goxalapladib, which is critical for Lp-PLA2 inhibition . This suggests divergent target selectivity. - Sulfur-Containing Groups:

The isopropylthio group in the target compound contrasts with Goxalapladib’s trifluoromethyl and methoxyethyl substituents. While trifluoromethyl enhances metabolic stability and binding affinity, isopropylthio may prioritize lipophilicity over electronic effects .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity:

The isopropylthio group (logP ~3.5 estimated) increases lipophilicity compared to the sulfonamido group in compound 3d (logP ~2.8), favoring blood-brain barrier penetration but risking off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.